7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
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Overview
Description
7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a complex organic compound belonging to the naphthyridine family. This compound is characterized by the presence of a phenylsulfanyl group and two trifluoromethyl groups attached to the naphthyridine core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 1,8-naphthyridine derivatives, such as 7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine, are often enzymes involved in critical biological processes . For instance, some naphthyridine derivatives have been found to inhibit DNA gyrase, a key enzyme involved in DNA replication .
Mode of Action
The compound interacts with its target enzyme, potentially through the formation of a complex. This interaction can lead to the inhibition of the enzyme’s activity, thereby disrupting the normal function of the enzyme . The exact nature of this interaction and the resulting changes are subject to further investigation.
Biochemical Pathways
The inhibition of the target enzyme can affect various biochemical pathways. For instance, the inhibition of DNA gyrase can disrupt DNA replication, leading to the cessation of cell division and growth . The downstream effects of this disruption can vary depending on the specific cellular context.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its mode of action and the specific biochemical pathways it affects. For instance, if the compound inhibits DNA gyrase, it could lead to the cessation of cell division and growth, potentially exerting an anticancer effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves multi-step organic reactions. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields 1,8-naphthyridines efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridines: These compounds share a similar core structure but differ in the position and type of substituents.
1,5-Naphthyridines: Another class of naphthyridines with different substitution patterns and reactivity.
Uniqueness
7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is unique due to the presence of both phenylsulfanyl and trifluoromethyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-phenylsulfanyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6N2S/c17-15(18,19)11-8-12(16(20,21)22)23-14-10(11)6-7-13(24-14)25-9-4-2-1-3-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIGJRPFWKWCSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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